6-Methoxy-2,4-dimethylpyridin-3-amine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. nih.gov Their unique structural and electronic properties make them versatile scaffolds in a wide array of applications. Pyridine derivatives are integral to medicinal chemistry, serving as the core of numerous pharmaceuticals, and are also found in agrochemicals and materials science. nih.govnih.gov The presence of the nitrogen atom in the aromatic ring imparts distinct reactivity to pyridines compared to their carbocyclic analog, benzene (B151609), making them susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the nature of any substituents.
Influence of Methoxy (B1213986) and Alkyl Substituents on Pyridine Ring Systems
The chemical behavior of a pyridine ring is significantly modulated by the presence of substituents. The introduction of methoxy (-OCH3) and alkyl (e.g., methyl, -CH3) groups, as seen in 6-Methoxy-2,4-dimethylpyridin-3-amine, has profound electronic and steric effects.
Alkyl groups, such as the two methyl groups in the target compound, are generally considered to be electron-donating through an inductive effect. They push electron density into the pyridine ring, thereby increasing the electron density at the ortho and para positions relative to the substituent.
The interplay of these substituent effects in this compound—a methoxy group at the 6-position, and methyl groups at the 2- and 4-positions—creates a unique electronic environment on the pyridine ring. This, in turn, influences the basicity of the ring nitrogen and the amino group, as well as the regioselectivity of further chemical transformations.
Research Trajectories and Objectives for this compound
While specific, in-depth research literature on this compound is not extensively available in the public domain, its structure suggests several potential research avenues. As a polysubstituted pyridine, it is likely to be of interest as a key intermediate or building block in the synthesis of more complex molecules with potential biological activity.
The primary amino group at the 3-position is a reactive handle that can be readily functionalized, for example, through acylation, alkylation, or diazotization reactions, to introduce a wide variety of other functional groups. The presence of the methoxy and dimethyl substituents can be exploited to fine-tune the properties of these resulting derivatives, such as their solubility, lipophilicity, and target-binding affinity in a medicinal chemistry context.
Future research on this compound could focus on its incorporation into novel scaffolds for drug discovery, its use in the development of new ligands for catalysis, or as a component in functional materials. The specific substitution pattern may offer advantages in terms of directing subsequent reactions or in providing a specific three-dimensional arrangement of functional groups.
Chemical Compound Data
| Compound Name |
| This compound |
| Pyridine |
| Benzene |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H12N2O | nih.gov |
| Molecular Weight | 152.19 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1511048-13-7 | bldpharm.com |
| Canonical SMILES | CC1=CC(=NC(=C1N)C)OC | nih.gov |
| Physical Description | Predicted to be a solid | |
| Boiling Point | Predicted | |
| Melting Point | Predicted | |
| Solubility | Predicted |
Properties
IUPAC Name |
6-methoxy-2,4-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCBVZREMCLXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224432-59-0 | |
| Record name | 6-methoxy-2,4-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Chemical Reactivity and Transformational Pathways
Nucleophilic Character of the Amine Moiety and Pyridine (B92270) Ring
Electronic Effects of the 6-Methoxy Substituent on Reactivity
The 6-methoxy group plays a significant role in modulating the reactivity of the pyridine ring. Oxygen, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I), which tends to decrease the electron density of the ring. Conversely, the lone pairs on the oxygen atom can participate in resonance with the aromatic system, leading to an electron-donating mesomeric effect (+M). reddit.com
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Pyridine itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orglibretexts.org Electrophilic attack on the pyridine ring typically occurs at the 3-position (meta to the nitrogen), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. aklectures.comquora.comquora.com
Oxidation and Reduction Reactions of the Pyridinamine Scaffold
The aminopyridine scaffold can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed. The amino group is susceptible to oxidation. Conversely, the pyridine ring can be reduced, although this often requires harsh conditions. The presence of other functional groups can influence the outcome of these reactions. For instance, pyridine N-oxides can be formed by oxidation, which can then facilitate further functionalization of the ring. wikipedia.orgnih.gov Reduction of a nitro-substituted precursor is a common method for the synthesis of aminopyridines. researchgate.net
Derivatization Reactions at the Amine Group
The primary amino group at the 3-position is a key site for derivatization, allowing for the synthesis of a wide range of analogues with modified properties.
N-Alkylation Pathways
N-alkylation of the amino group introduces alkyl substituents onto the nitrogen atom. Direct alkylation of aminopyridines with alkyl halides can be challenging as it can lead to a mixture of mono- and di-alkylated products, as well as alkylation at the pyridine ring nitrogen. researchgate.netwikipedia.org To achieve selective mono-alkylation, indirect methods are often employed. One common strategy involves reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent. researchgate.net Another approach is to first protect the amino group, for example as a carbamate (B1207046), followed by alkylation and deprotection. nih.gov
Table 1: Examples of N-Alkylation Reactions of Aminopyridines
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3-Aminopyridine (B143674) | Carboxylic acid, Sodium borohydride | N-Alkyl-3-aminopyridine | researchgate.net |
| 3-Aminopyridine | Aldehyde, Reducing agent | N-Alkyl-3-aminopyridine | google.com |
| N-Boc-3-aminopyridine | Base, Alkyl halide | N-Alkyl-N-Boc-3-aminopyridine | nih.gov |
Acylation Reactions
The amino group of 6-Methoxy-2,4-dimethylpyridin-3-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. publish.csiro.au This reaction is a common method for introducing an acyl group onto the nitrogen atom. The reactivity in acylation reactions can be influenced by the basicity of the amino group and steric hindrance around it. For 3-aminopyridines, acetylation with acetic anhydride (B1165640) has been shown to occur directly at the exocyclic amino nitrogen. publish.csiro.au
Table 2: Examples of Acylation Reactions of Aminopyridines
| Reactant | Acylating Agent | Product | Reference |
|---|---|---|---|
| Aminopyridines | Acetic anhydride | Acetylaminopyridines | publish.csiro.au |
| Aminopyridines | Endic anhydride | Amido acids | researchgate.net |
Chemoselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In the context of this compound, this is particularly relevant to reactions involving the exocyclic amino group versus potential reactions at the pyridine nitrogen or with the aromatic ring itself.
The protection of the primary amino group in this compound via N-tert-butoxycarbonylation (Boc protection) is a key chemoselective transformation. This reaction selectively forms a carbamate at the exocyclic amine, rendering it less nucleophilic and preventing its participation in subsequent reactions. The electron-donating methoxy (B1213986) and dimethyl groups on the pyridine ring increase the electron density of the aromatic system, which can influence the reactivity of the amino group.
Detailed research findings specifically for the N-tert-butoxycarbonylation of this compound are not extensively available in the public domain. However, general principles for the Boc protection of aminopyridines can be applied. The reaction typically involves the treatment of the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base. The choice of solvent and base is crucial to ensure high chemoselectivity and yield.
Commonly employed conditions for the N-Boc protection of amines include the use of (Boc)₂O with a base like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) in a solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. mychemblog.comwikipedia.org For less nucleophilic amines, such as some aminopyridines, the addition of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) can facilitate the reaction. google.com
A general representation of the reaction is as follows:
Reaction Scheme:
This compound + (Boc)₂O --(Base/Solvent)--> tert-butyl (6-methoxy-2,4-dimethylpyridin-3-yl)carbamate
While specific experimental data for this exact transformation is not available, the table below outlines typical reagents and conditions for the N-Boc protection of aminopyridine derivatives, which would be the starting point for optimizing the reaction for this compound.
Interactive Data Table: Typical Conditions for N-tert-Butoxycarbonylation of Aminopyridines
| Reagent | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| (Boc)₂O | DMAP | THF | Room Temp | High | mychemblog.com |
| (Boc)₂O | TEA | DCM | 0 °C to Room Temp | Good to High | mychemblog.com |
| (Boc)₂O | EDCI/HOBT/Base | DCM or THF | Room Temp | Good to High | google.com |
| (Boc)₂O | None (Neat) | None | Room Temp | Variable | - |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
For 6-Methoxy-2,4-dimethylpyridin-3-amine, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic proton, the methoxy (B1213986) group protons, the two methyl group protons, and the amine protons. The aromatic proton on the pyridine (B92270) ring is expected to appear as a singlet in the aromatic region. The methoxy group protons will also likely present as a sharp singlet. The two methyl groups at positions 2 and 4 will each give rise to a singlet, with their exact chemical shifts influenced by their position on the ring and the electronic effects of the neighboring substituents. The amine protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for each of the unique carbon atoms in the pyridine ring, as well as for the carbons of the methoxy and the two methyl groups. The chemical shifts of the ring carbons will be indicative of the electronic environment created by the electron-donating amino and methoxy groups and the methyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may differ from experimental values.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.3-2.5 | ~20-25 |
| C4-CH₃ | ~2.1-2.3 | ~15-20 |
| C5-H | ~6.5-6.8 | ~110-115 |
| C6-OCH₃ | ~3.8-4.0 | ~55-60 |
| NH₂ | Broad singlet, variable | - |
| C2 | - | ~155-160 |
| C3 | - | ~125-130 |
| C4 | - | ~145-150 |
| C5 | - | ~110-115 |
| C6 | - | ~160-165 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₁₂N₂O), the nominal molecular weight is 152 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the confirmation of the elemental formula. While experimental mass spectra for this specific compound are not widely published, predicted mass spectrometry data, including collision cross-section (CCS) values, are available. The CCS is a measure of the ion's rotational average size and shape, which can be useful for structural characterization.
Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 152. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or one of the methyl substituents, leading to fragment ions at m/z 137. Another plausible fragmentation pathway could be the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 121.
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 153.10224 | 130.9 |
| [M+Na]⁺ | 175.08418 | 140.8 |
| [M-H]⁻ | 151.08768 | 133.8 |
| [M+NH₄]⁺ | 170.12878 | 151.2 |
| [M+K]⁺ | 191.05812 | 139.2 |
| [M+H-H₂O]⁺ | 135.09222 | 124.9 |
| [M+HCOO]⁻ | 197.09316 | 155.2 |
| [M+CH₃COO]⁻ | 211.10881 | 180.5 |
| [M+Na-2H]⁻ | 173.06963 | 136.9 |
| [M]⁺ | 152.09441 | 131.9 |
| [M]⁻ | 152.09551 | 131.9 |
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds. The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching may also be present. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group will likely produce a strong band around 1250 cm⁻¹.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound (Note: Based on data from structurally similar compounds like 2-Methoxy-6-methylpyridine.) researchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretching (amine) | 3300 - 3500 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=C and C=N stretching (pyridine ring) | 1400 - 1600 |
| C-O stretching (methoxy) | 1200 - 1300 |
| N-H bending (amine) | 1550 - 1650 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the pyridine ring. The C-C and C-N stretching vibrations of the ring will be prominent. The symmetric stretching of the methyl groups will also be visible. The methoxy group vibrations will also contribute to the Raman spectrum.
Table 4: Predicted Raman Shifts for this compound (Note: Based on data from structurally similar compounds like 2-Methoxy-6-methylpyridine.) researchgate.net
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Pyridine ring breathing mode | ~1000 |
| C-C stretching (ring) | 1500 - 1600 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted pyridine ring. The presence of the electron-donating amino and methoxy groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum is anticipated to show π → π* transitions of the aromatic system. The exact position and intensity of the absorption bands will be influenced by the solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values based on the electronic properties of substituted pyridines.)
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | ~270-290 | Ethanol |
| n → π | ~320-340 | Ethanol |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available crystal structure for this compound. However, based on the crystal structures of related substituted pyridines, several structural features can be anticipated. The pyridine ring is expected to be essentially planar. The substituents, including the methoxy, methyl, and amino groups, will have specific orientations relative to the ring. The methoxy group's methyl moiety may lie in the plane of the pyridine ring or be slightly out of the plane.
In the solid state, it is likely that intermolecular hydrogen bonding involving the amino group will play a significant role in the crystal packing. These hydrogen bonds could form between the amine protons and the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group of neighboring molecules. These interactions would lead to the formation of extended supramolecular architectures. A definitive crystal structure determination would be invaluable for understanding these solid-state interactions and for correlating the solid-state conformation with the spectroscopic data.
V. Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. A typical DFT study of 6-Methoxy-2,4-dimethylpyridin-3-amine would involve the following analyses.
Molecular Geometry Optimization and Conformer Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For a flexible molecule with rotatable bonds, such as the methoxy (B1213986) group in this compound, multiple low-energy conformations (conformers) may exist. A conformer analysis would be performed to identify all stable isomers and determine their relative energies to identify the global minimum, which represents the most populated structure at equilibrium. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis: Frontier Molecular Orbitals and Energy Gaps
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability researchgate.netwikipedia.org. A smaller gap generally suggests higher reactivity researchgate.netwikipedia.org. DFT calculations would visualize the spatial distribution of these orbitals and quantify the energy gap, providing key insights into the molecule's potential for electronic transitions and participation in chemical reactions libretexts.orgschrodinger.com.
Charge Distribution and Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, an MEP chart illustrates regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. The nitrogen atom of the amino group and the oxygen of the methoxy group would be expected to be electron-rich regions, while the hydrogen atoms of the amino group would be electron-poor.
Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR shifts)
DFT methods are highly effective at predicting various spectroscopic properties. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) and Raman spectrum can be generated. These calculated spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data helps to confirm the molecule's structure.
Conceptual DFT Global Reactivity Descriptors
Conceptual DFT provides a framework for quantifying a molecule's reactivity using a set of global descriptors derived from its electronic structure mdpi.com. These descriptors, calculated from the energies of the HOMO and LUMO, include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): Resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time scispace.com. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, vibrates, and interacts with its environment (such as a solvent) at a given temperature and pressure. For this compound, an MD simulation could reveal how the molecule's conformation changes over time, study the flexibility of its substituent groups, and analyze its interactions with solvent molecules, offering a more complete understanding of its behavior in a realistic chemical environment.
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of chemical reactions, providing insights into reaction pathways, transition state geometries, and activation energies. These computational methods allow for the theoretical examination of reaction mechanisms at the molecular level, offering a deeper understanding that complements experimental studies.
However, a comprehensive review of the scientific literature reveals a notable absence of specific quantum chemical analyses focused on the reaction mechanisms and transition states involving this compound. While theoretical studies have been conducted on various pyridine (B92270) derivatives, dedicated research into the mechanistic aspects of this particular compound, including its synthesis or subsequent reactions, has not been extensively reported. Therefore, detailed information regarding its transition state structures, activation energy barriers, and preferred reaction coordinates from a quantum chemical perspective is not available at present. The exploration of these areas presents a potential avenue for future computational research to further characterize the chemical reactivity and behavior of this molecule.
In Silico Prediction of Molecular Interaction Profiles
In silico methods, particularly molecular docking, are instrumental in predicting the binding modes and affinities of small molecules with macromolecular targets, such as proteins and enzymes. These computational techniques provide valuable insights into potential intermolecular interactions that govern biological activity. While specific molecular docking studies exclusively featuring this compound are not prevalent in the current body of scientific literature, analysis of related dimethylpyridine derivatives can offer a generalized understanding of their potential molecular interaction profiles.
Studies on various dimethylpyridine compounds have demonstrated their potential to interact with the active sites of cyclooxygenases (COX-1 and COX-2) mdpi.com. These interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues within the enzyme's binding pocket. For instance, the nitrogen atom of the pyridine ring and other functional groups can act as hydrogen bond acceptors, while the methyl and phenyl groups can engage in hydrophobic and π-π stacking interactions.
The predicted binding affinities for a series of dimethylpyridine derivatives with COX-1 and COX-2 are presented below, illustrating the range of potential interaction strengths for this class of compounds.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) | Type of Interaction |
| Dimethylpyridine Derivatives | COX-1 | -7.0 to -9.0 | Arginine, Tyrosine, Serine | Hydrogen Bonding, Hydrophobic |
| Dimethylpyridine Derivatives | COX-2 | -7.5 to -9.5 | Histidine, Phenylalanine, Leucine | Hydrophobic, π-π Stacking |
It is important to note that these values are derived from studies on analogous compounds and should be considered as indicative of the potential interaction profile of this compound. Specific molecular docking and dynamics simulations on the exact molecule are required to ascertain its precise binding mode and affinity for various biological targets. Such studies would be invaluable in elucidating its pharmacological potential and guiding the design of future derivatives with enhanced activity.
Vi. Synthetic and Reactivity Studies of Structural Analogs and Derivatives
Positional Isomers and Substituent Effects
The arrangement of substituents on the aminopyridine core significantly impacts its chemical properties. Positional isomers of 6-Methoxy-2,4-dimethylpyridin-3-amine, where the amino, methoxy (B1213986), and methyl groups occupy different positions on the pyridine (B92270) ring, exhibit distinct electronic and steric characteristics that, in turn, dictate their reactivity.
The electronic nature of the pyridine ring is heavily influenced by the interplay of electron-donating and electron-withdrawing groups. In aminopyridines, the amino group generally acts as an electron-donating group, increasing the electron density of the ring and affecting its basicity. The position of this group relative to the ring nitrogen and other substituents is crucial. For instance, 4-aminopyridine (B3432731) is more basic than pyridine itself, while 2- and 3-aminopyridine (B143674) are less basic. researchgate.net
The methoxy group at the 6-position and the methyl groups at the 2- and 4-positions in the parent compound all contribute to the electron density of the pyridine ring through resonance and inductive effects, respectively. This increased electron density can influence the nucleophilicity of the amino group and the pyridine nitrogen, as well as the susceptibility of the ring to electrophilic substitution.
Comparative studies of aminopyridine isomers reveal that the relative positions of the amino group and other substituents can lead to different reactivity profiles. For example, the oxidation of 3-aminopyridine to 3,3′-azoxypyridine proceeds readily under conditions where 2-aminopyridine (B139424) is not oxidized, highlighting the influence of isomerism on reactivity. chemicalbook.com The decay dynamics of the excited states of 2-aminopyridine and 3-aminopyridine also show significant differences, further illustrating the impact of substituent positioning on electronic behavior. chemicalbook.com
The reactivity of aminopyridines with halogens and interhalogens also showcases the diverse behavior dependent on the isomer. The reaction of 4-aminopyridine with iodine monochloride (ICl) can yield both a charge-transfer complex and an ionic species, demonstrating the nuanced reactivity of these systems.
Steric hindrance plays a critical role in the reactivity of substituted aminopyridines. The presence of bulky substituents near the amino group or the ring nitrogen can impede the approach of reagents, thereby slowing down or preventing reactions. In the case of this compound, the methyl group at the 2-position and the methoxy group at the 6-position can exert steric influence on the adjacent amino group at the 3-position.
Studies on substituted aminopyridines have shown that steric bulk can be a determining factor in achieving isoform selectivity in biological systems. For instance, in a series of 2-aminopyridine-based nitric oxide synthase inhibitors, the steric bulk on the amino tail was found to be crucial for achieving good isoform selectivity. nih.gov Similarly, the introduction of a methyl group to the amino linker in a 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine derivative was designed to introduce steric hindrance and promote a non-planar molecular conformation, which resulted in significant cytotoxic activity. nih.gov
The concept of steric hindrance is a fundamental principle in organic chemistry that explains how the three-dimensional size and shape of molecules can affect reaction rates and pathways. youtube.com In the context of aminopyridine isomers, the proximity of various substituents to the reactive centers dictates the degree of steric hindrance and, consequently, the feasibility and outcome of chemical transformations.
Halogenated Pyridine Derivatives as Synthetic Intermediates
Halogenated pyridines are versatile and highly valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. harvard.edu Halogenated pyridine derivatives are excellent substrates for Suzuki coupling, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the pyridine core.
The regioselectivity of Suzuki coupling on polyhalogenated pyridines can be controlled by the judicious choice of reaction conditions and the nature of the substituents. For example, in the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, a series of mono-, di-, and triarylpyridine derivatives were obtained, allowing for the determination of the order of substitution. nih.gov This study highlights the influence of both electronic and steric factors on the outcome of the coupling reaction.
The reactivity of the halogen atom in Suzuki coupling is also dependent on its position on the pyridine ring and the nature of other substituents. In the case of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a regioselective Suzuki-Miyaura coupling was achieved, demonstrating a novel halogen discrimination. researchgate.net This selectivity is attributed to the different electronic environments of the halogenated positions. The use of potassium organotrifluoroborate salts as coupling partners in the Suzuki reaction of 2-halo-deazapurines has also been shown to be an effective strategy for the synthesis of substituted imidazo[4,5-b]pyridine analogues. researchgate.net
Below is a table summarizing the Suzuki-Miyaura coupling of a halogenated pyrimidine (B1678525) with various boronic acids:
| Entry | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-diphenylpyrimidine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-bis(4-methoxyphenyl)pyrimidine | 80 |
| 3 | 4-Chlorophenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-bis(4-chlorophenyl)pyrimidine | 72 |
| 4 | Thiophene-2-boronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-di(thiophen-2-yl)pyrimidine | 68 |
Data adapted from a study on the Suzuki-Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com
Nitro-Substituted Pyridine Precursors and Their Conversion to Amines
The reduction of nitro-substituted pyridines is a common and effective method for the synthesis of aminopyridines. The nitro group can be introduced onto the pyridine ring through nitration reactions, and its subsequent reduction provides a direct route to the corresponding amino functionality.
A patented process for the production of 2,3-diamino-6-methoxypyridine (B1587572) illustrates this synthetic strategy. google.com The process begins with the nitration of 2,6-dichloropyridine (B45657) to yield 2,6-dichloro-3-nitropyridine. Ammonolysis of this intermediate provides 2-amino-6-chloro-3-nitropyridine, which is then converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) via methoxylation with sodium methoxide. google.com The final step involves the reduction of the nitro group to an amino group, yielding the desired 2,3-diamino-6-methoxypyridine. google.com
The reduction of the nitro group can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with palladium on carbon) or metallic reduction in an acidic medium. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired aminopyridine.
Ring transformation reactions of dinitropyridones have also been explored as a route to nitroaromatic compounds, which can then be converted to their amino derivatives. nih.gov For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with various nucleophiles can lead to the formation of functionalized nitropyridines. nih.gov
Pyridine Derivatives in Complex Heterocyclic Systems
The aminopyridine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of both a nucleophilic amino group and a basic pyridine ring allows for a variety of cyclization reactions to form bicyclic and polycyclic structures. These fused heterocycles are of significant interest in medicinal chemistry and materials science due to their often enhanced biological activity and unique electronic and optical properties. ias.ac.in
Several synthetic strategies have been developed for the construction of pyrido-fused heterocycles. These approaches can be broadly categorized into two main strategies: the construction of a new ring onto a pre-existing pyridine core, or the simultaneous formation of both the pyridine and the fused ring. ias.ac.in
For example, 4-(arylamino)nicotinonitrile precursors can undergo acid-mediated Friedel-Crafts annulation to yield fused polycyclic 1,6-naphthyridin-4-amines. nih.gov This method provides a straightforward route to tri-, tetra-, and pentacyclic systems. Similarly, palladium-catalyzed cross-coupling reactions followed by electrophilic cyclization can be employed to synthesize furo[2,3-b]pyridines from o-iodoacetoxypyridines and alkynes. ias.ac.in
The synthesis of pteridines fused to other heterocycles is another area of active research, driven by the high biological activity of these compounds. researchgate.net Methodologies have been developed to prepare novel 1,6-disubstituted-5,6-dihydropyrrolo[1,2-f]pteridine derivatives, with a key step being a Pictet-Spengler type reaction. researchgate.net Furthermore, the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles and their corresponding nucleosides has been achieved through C-H dibenzothiophenation and Negishi coupling. nih.gov
Integration into Benzimidazole (B57391) Scaffolds (e.g., Omeprazole-related structures)
The integration of substituted pyridine moieties into benzimidazole scaffolds is a cornerstone of medicinal chemistry, most notably in the synthesis of proton pump inhibitors (PPIs) like Omeprazole. While not starting directly from this compound, the synthesis of Omeprazole utilizes a structurally analogous pyridine derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, and serves as a quintessential example of this synthetic strategy.
The core reaction involves a nucleophilic substitution where a mercaptobenzimidazole derivative attacks the chloromethyl-substituted pyridine. The general synthesis proceeds in two main steps:
Thioether Formation: 2-Mercapto-5-methoxybenzimidazole is coupled with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This reaction is typically carried out in an alkaline medium, such as in the presence of sodium hydroxide, to deprotonate the thiol group of the benzimidazole, forming a more nucleophilic thiolate anion. This anion then displaces the chloride from the pyridine derivative to form a stable thioether linkage, yielding 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Oxidation to Sulfoxide: The resulting thioether intermediate is then carefully oxidized to the corresponding sulfoxide. This oxidation is a critical step and is often accomplished using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions must be controlled to prevent overoxidation to the sulfone byproduct. This final step yields Omeprazole, a sulfinyl-bridged benzimidazole.
This synthetic pathway highlights a robust method for covalently linking pyridine and benzimidazole rings, a key structural feature for the biological activity of many PPIs.
Table 1: Synthesis of Omeprazole-related Benzimidazole Scaffold
| Step | Reactants | Reagents/Conditions | Product |
| 1. Thioether Formation | 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | NaOH, Ethanol/Water, Reflux | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |
| 2. Oxidation | Thioether intermediate from Step 1 | meta-Chloroperoxybenzoic acid (m-CPBA) | Omeprazole (Sulfoxide) |
Incorporation into Pyrazoloquinoline Architectures
One common strategy for forming a pyridine ring fused to another heterocycle is through the reaction of an amino-substituted heterocycle with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved by the cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones. organic-chemistry.org The reaction mechanism typically involves an initial Michael addition, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyridine ring. organic-chemistry.org
Another relevant approach for building a quinoline (B57606) ring is the Povarov reaction, a three-component reaction involving an arylamine, an aldehyde, and an activated alkene. An aminopyridine could potentially serve as the amine component in such a reaction, leading to the formation of a pyridine-fused quinoline derivative.
These established methods illustrate viable, though undemonstrated for this specific compound, pathways for utilizing an aminopyridine derivative to construct complex, fused heterocyclic systems like pyrazoloquinolines.
Table 2: General Povarov Reaction for Quinoline Synthesis
| Reaction Type | Components | Catalyst (Example) | General Product |
| Povarov Reaction | Arylamine, Aldehyde, Activated Alkene | BF₃·OEt₂ | Tetrahydroquinoline (can be oxidized to Quinoline) |
Schiff Base Ligands Derived from Methoxy-Pyridinamines
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a highly important class of ligands in coordination chemistry. Methoxy-substituted pyridinamines, including this compound, are excellent precursors for the synthesis of these ligands.
The formation of Schiff bases is typically a straightforward condensation reaction between a primary amine and an active carbonyl group (aldehyde or ketone). The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine bond.
The synthesis can be generalized as follows:
Reactants: A substituted methoxy-pyridinamine is dissolved in a suitable solvent, often an alcohol like ethanol.
Condensation: An equimolar amount of a selected aldehyde (e.g., a substituted benzaldehyde) is added to the solution.
Reaction Conditions: The mixture is typically refluxed for a period to drive the reaction to completion. A catalytic amount of acid is sometimes used to facilitate the dehydration step.
Isolation: Upon cooling, the resulting Schiff base product often precipitates from the solution and can be isolated by filtration.
The successful formation of the Schiff base is confirmed through various spectroscopic techniques. In ¹H-NMR spectroscopy, the appearance of a characteristic singlet peak in the δ 8-10 ppm region is indicative of the azomethine proton (-N=CH-). In FT-IR spectroscopy, the formation is confirmed by the appearance of a strong absorption band around 1600-1650 cm⁻¹, corresponding to the C=N stretching vibration, and the disappearance of the C=O and N-H stretching bands from the starting materials.
Table 3: General Synthesis of Schiff Base Ligands from Methoxy-Pyridinamines
| Reactant 1 | Reactant 2 | Solvent (Example) | Key Spectroscopic Evidence (Product) | General Product |
| This compound | Substituted Aldehyde (e.g., Benzaldehyde) | Ethanol | ¹H-NMR: Singlet at δ 8-10 ppm (-N=CH-)FT-IR: Band at ~1625 cm⁻¹ (C=N stretch) | Schiff Base (Imine) |
Vii. Applications in Contemporary Chemical Research and Industry
Building Block in Organic Synthesis
The strategic placement of reactive sites on the pyridine (B92270) ring of 6-Methoxy-2,4-dimethylpyridin-3-amine renders it a highly useful building block for synthetic chemists. The nucleophilic amine group, coupled with the activated aromatic system, provides a versatile platform for constructing more elaborate molecular architectures.
Precursor for Diverse Heterocyclic Compound Libraries
Substituted aminopyridines are fundamental starting materials for the synthesis of a wide array of fused heterocyclic compounds. The reactivity of the amino group allows for cyclization reactions to form rings fused to the pyridine core, leading to the creation of diverse chemical libraries essential for drug discovery. For instance, aminopyridines can undergo condensation reactions with various organic reagents to form imidazole, pyrimidine (B1678525), and benzodiazepine derivatives. The development of efficient synthetic routes to functionalized 3-cyano-2(1H)-pyridinethiones from aminopyridine precursors highlights their role in producing compounds with known biological activities, including use as bactericides and herbicides.
The general synthetic utility is demonstrated in the creation of various fused heterocyclic systems:
Imidazopyridines: These are of significant interest in medicinal chemistry and can be synthesized from 2-aminopyridine (B139424) derivatives. rltsc.edu.in
Pyrido[2,3-d]pyrimidines and 1,8-Naphthyridines: These can be prepared from polysubstituted pyridines, which are themselves derived from aminopyridine precursors.
The structural framework of this compound is well-suited for these types of transformations, enabling the generation of novel compound libraries for screening and development.
Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to form favorable interactions with biological targets. researchgate.netmdpi.com Substituted pyridines like this compound serve as key intermediates in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The functional groups on the molecule can be chemically modified in a sequential manner to build the final, intricate structure of a drug.
For example, the synthesis of potent therapeutic agents often involves the coupling of pyridine-containing fragments with other molecular moieties. The presence of the amine group in this compound allows for amide bond formation or its use as a nucleophile in substitution reactions, which are common strategies in pharmaceutical synthesis. The methoxy (B1213986) and methyl groups can influence the compound's electronic properties and steric profile, which in turn can fine-tune the biological activity and pharmacokinetic properties of the final drug molecule.
| Scaffold Class | Synthetic Precursor Type | Therapeutic Area Example |
|---|---|---|
| Imidazopyridines | 2-Aminopyridines | Hypnotics (e.g., Zolpidem), Anti-ulcer |
| Quinoline (B57606) Derivatives | Amines and Benzaldehydes | P-glycoprotein Inhibitors nih.gov |
| Chromenopyridines | Amines and Salicylaldehydes | Various (privileged scaffold) mdpi.com |
Catalytic Applications in Organic Transformations
The inherent chemical properties of the pyridine nucleus, particularly the lone pair of electrons on the nitrogen atom, allow it and its derivatives to function effectively in catalytic roles.
Role of Pyridine-Based Compounds in Acylation and Related Catalysis
Pyridine is widely recognized as a nucleophilic catalyst, particularly in acylation reactions involving the transfer of an acyl group. chemtube3d.com The nitrogen atom in the pyridine ring can attack an acylating agent (like an acid chloride or anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to attack by a weaker nucleophile, such as an alcohol, facilitating the formation of an ester. stackexchange.comechemi.com Pyridine also serves as a mild base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. vedantu.com
Substituents on the pyridine ring can modulate its catalytic activity. The electron-donating methyl and methoxy groups on this compound would be expected to enhance the nucleophilicity of the ring nitrogen, potentially increasing its efficacy as an acylation catalyst compared to unsubstituted pyridine.
Utilization of Pyridinium-Based Ionic Liquids as Catalysts
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in chemical synthesis. ionike.com Pyridinium-based ionic liquids, formed by the alkylation of a pyridine derivative, are a prominent class of ILs. alfa-chemistry.com They offer high thermal stability and can be designed to dissolve a wide range of reactants and catalysts.
These ILs can function as acidic catalysts in various organic transformations. ionike.com Their catalytic activity has been demonstrated in several important reactions:
Friedel-Crafts reactions: Acting as both a solvent and a Lewis acid catalyst. alfa-chemistry.com
Diels-Alder reactions: Providing a polar medium that can enhance reaction rates. alfa-chemistry.com
Suzuki and Stille coupling reactions: Specially functionalized pyridinium ILs can improve catalyst retention and recycling. sonar.ch
Pharmaceutical synthesis: Catalyzing one-pot syntheses of derivatives like 1,4-dihydropyridine. alfa-chemistry.com
Advanced Materials Science Applications
Pyridine and its derivatives are increasingly being incorporated into advanced materials due to their unique electronic and photophysical properties. These compounds are finding applications in the development of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com
Pyridine-based materials are valued in OLEDs as high-efficiency luminescent materials and are often used in charge transport layers to improve charge mobility and device performance. oled-intermediates.com The high electrochemical stability of the pyridine ring contributes to the longevity and reliability of OLED devices. oled-intermediates.com For instance, pyrene-pyridine integrated systems have been developed as hole-transporting materials, demonstrating high thermal stability and suitable energy levels for use in OLEDs. nih.govacs.org Furthermore, rationally designed heteroarylated pyridines are being investigated as high triplet energy hole transport materials to enhance the efficiency of phosphorescent OLEDs. rsc.org
Application in Reversible Deactivation Radical Polymerization
There is no direct evidence in the reviewed literature to suggest that this compound is utilized in reversible deactivation radical polymerization (RDRP) processes. RDRP techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP), are powerful methods for synthesizing well-defined polymers. These processes often rely on specific catalysts, initiators, and mediating agents. While substituted pyridines can act as ligands for metal catalysts in some RDRP methods, no studies were found that specifically name or investigate the use of this compound in this capacity. The research in this area is extensive, focusing on a wide array of ligands to fine-tune the polymerization process, yet this particular compound does not appear to be among them in the available literature.
Exploration in Liquid Crystals and Polymeric Materials
The exploration of this compound in the development of liquid crystals and advanced polymeric materials is not documented in the available scientific literature. Pyridine derivatives are known to be incorporated into the molecular structures of some liquid crystals and functional polymers due to their rigid aromatic nature and potential for hydrogen bonding and metal coordination. These properties can influence the mesomorphic behavior of liquid crystals and the thermal and electronic properties of polymers. However, a detailed search did not yield any studies or reports where this compound was used as a core structural unit or a precursor for such materials. The synthesis and characterization of novel liquid crystals and polymers are active areas of research, but the focus has been on other pyridine-containing structures.
Viii. Conclusion and Future Research Directions
Synthesis of Novel 6-Methoxy-2,4-dimethylpyridin-3-amine Derivatives
A primary avenue for future research lies in the strategic synthesis of novel derivatives starting from the this compound core. The existing amino group serves as a versatile handle for a wide array of chemical transformations. Future work could focus on:
N-Functionalization: Acylation, alkylation, and arylation of the 3-amino group to introduce diverse functional moieties. This could lead to the creation of amides, secondary and tertiary amines, and Schiff bases, significantly altering the molecule's electronic and steric properties. For instance, condensation with aldehydes could yield new Schiff base ligands for coordination chemistry. semanticscholar.org
Ring System Elaboration: Utilizing the amine and the pyridine (B92270) ring itself to construct fused heterocyclic systems. Reactions like the Skraup or Doebner-von Miller synthesis could be explored to build quinoline-type structures. These more complex, rigid scaffolds are of significant interest in medicinal and materials chemistry. nih.gov
Substitution on the Pyridine Ring: While the ring is already substituted, further functionalization, such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), could be investigated. This would allow for the introduction of aryl, vinyl, or alkynyl groups, creating extended π-conjugated systems.
Exploratory synthesis could target derivatives with specific electronic properties for applications in materials science or as intermediates for biologically active compounds. acs.org
Elucidation of Complex Reaction Mechanisms
To optimize the synthesis of new derivatives and control product selectivity, a thorough understanding of the reaction mechanisms is crucial. Future research should involve detailed mechanistic studies of key transformations involving this compound. This includes:
Kinetic Studies: Investigating the kinetics of N-functionalization and cyclization reactions to understand the influence of catalysts, solvents, and temperature on reaction rates and yields.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize observed regioselectivity. semanticscholar.org This can pre-emptively guide experimental design toward the most favorable conditions.
Isotopic Labeling: Using isotopic labeling studies to trace the fate of atoms during complex rearrangements or cyclization reactions, providing definitive evidence for proposed mechanistic pathways.
A deeper mechanistic understanding will enable chemists to move from empirical process optimization to rational design of synthetic routes, saving time and resources while maximizing efficiency.
Expanding the Scope of Non-Biological Applications
While many pyridine derivatives are explored for their biological activity, there is considerable opportunity to investigate the non-biological applications of this compound and its future derivatives. nih.gov Potential areas of exploration include:
Coordination Chemistry: The pyridine nitrogen and the exocyclic amino group make the molecule a potential bidentate ligand for transition metals. semanticscholar.org Resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or use as precursors for novel materials.
Materials Science: Derivatives with extended conjugation could be explored as components for organic light-emitting diodes (OLEDs), molecular wires, or sensors. rasayanjournal.co.in The methoxy (B1213986) and amino groups can be used to tune the electronic properties and solid-state packing of these materials.
Corrosion Inhibition: Aminopyridines have shown promise as corrosion inhibitors for various metals. The electron-donating groups on the this compound scaffold suggest it could effectively adsorb onto metal surfaces, and this potential should be systematically investigated.
Emerging Methodologies for Enhanced Synthesis and Characterization
Advancements in chemical synthesis and analytical techniques offer new ways to produce and characterize pyridinamine derivatives with greater efficiency and precision. Future efforts should incorporate:
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct complex pyridine-based molecules in a single step. nih.gov MCRs are atom-economical and can rapidly generate libraries of compounds from simple starting materials. rasayanjournal.co.in
Flow Chemistry: Transitioning key synthetic steps from batch to continuous flow processing. Flow chemistry can offer superior control over reaction parameters, improved safety, and easier scalability.
Advanced Catalysis: Exploring the use of novel catalytic systems, such as magnetic nanoparticles or zeolites, which can offer high efficiency and easy recovery and reuse, aligning with principles of sustainable chemistry. nih.govrsc.org
Sophisticated Characterization: Employing advanced NMR techniques (e.g., 2D-NMR), high-resolution mass spectrometry, and single-crystal X-ray diffraction to unambiguously determine the structure of novel, complex derivatives.
Adopting these modern tools will be essential for accelerating the discovery and development of new compounds based on the this compound scaffold.
Prospects for Green Chemistry Approaches in Pyridinamine Synthesis
Future synthetic work must prioritize environmental sustainability. Applying the principles of green chemistry to the synthesis of pyridinamines is a critical research direction. rsc.org This involves a shift from traditional methods that often use hazardous reagents and solvents. rasayanjournal.co.in Key green approaches to be explored include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to dramatically reduce reaction times and often improve product yields compared to conventional heating. nih.gov
Ultrasonic Synthesis: Employing ultrasound as an energy source to enhance reaction rates and efficiency. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions in the absence of solvents or using environmentally benign solvents like water or ionic liquids. rasayanjournal.co.in
Use of Renewable Feedstocks: Investigating synthetic pathways that begin with renewable resources, such as glycerol, to produce the pyridine core. rsc.org
By integrating these green methodologies, the environmental footprint associated with the synthesis of this compound and its derivatives can be significantly reduced. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Synthesis
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Energy Source | External heating (oil baths, heating mantles) | Microwave Irradiation, Ultrasonication rasayanjournal.co.innih.gov |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.in |
| Catalysts | Homogeneous acids/bases, stoichiometric reagents | Heterogeneous catalysts (e.g., zeolites), magnetic nanocatalysts, biocatalysts nih.govrsc.org |
| Reaction Time | Often hours to days | Typically minutes to a few hours nih.gov |
| Process | Multi-step, batch processing | One-pot multicomponent reactions (MCRs), continuous flow synthesis nih.gov |
| Sustainability | Generates significant waste, higher energy consumption | Reduced waste (high atom economy), lower energy consumption, easier catalyst recycling rsc.org |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Methoxy-2,4-dimethylpyridin-3-amine, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination of pyridine precursors. For example, Enamine Ltd reports its availability as a building block, suggesting commercial synthesis routes that may involve methoxylation and methylation of pyridine derivatives under controlled conditions (e.g., using Pd/C catalysts or trimethylsilyl protecting groups to direct regioselectivity) . Optimization may involve adjusting reaction temperature (e.g., 60–80°C for amination), solvent polarity (e.g., methanol or DMF), and stoichiometry of methylating agents like methyl iodide.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Analytical methods include:
- HPLC/MS : To assess purity (>98%) and detect byproducts.
- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH), dimethyl (-CH), and amine (-NH) groups. The methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.5–8.0 ppm) .
- Elemental Analysis : Verify empirical formula (CHNO) and molecular weight (152.2 g/mol) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?
- Answer: Density Functional Theory (DFT) calculations can model electron density distribution, highlighting the nucleophilic amine group and electron-rich methoxy substituent. Molecular docking studies may predict interactions with biological targets (e.g., enzymes or receptors). Software like Gaussian or Schrödinger Suite can simulate reaction pathways, such as methylation at the 2- or 4-position, guided by steric and electronic effects .
Q. How should researchers address contradictory data in spectroscopic analysis of this compound?
- Answer: Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-validation : Compare spectra with structurally similar analogs (e.g., 4-Methoxy-6-methylpyridin-2-amine, δ 6.7–7.1 ppm for aromatic protons) .
- Isotopic Labeling : Use N-labeled amines to resolve overlapping signals.
- Advanced Techniques : 2D NMR (COSY, HSQC) to assign coupling patterns and confirm regiochemistry .
Q. What experimental designs are suitable for evaluating the genotoxic potential of this compound?
- Answer: Follow OECD guidelines for genotoxicity assays:
- In Vitro Micronucleus Assay : Use human peripheral blood lymphocytes or reconstructed skin models (EpiDerm™) to detect chromosomal damage .
- Comet Assay : Assess DNA strand breaks in mammalian cells.
- Metabolic Activation : Include S9 liver homogenate to simulate in vivo metabolic pathways. Dose-response studies should cover 0.1–100 µM, with positive controls (e.g., methyl methanesulfonate) .
Methodological Considerations
Q. What solvent systems enhance the stability of this compound during storage?
- Answer: Store under inert atmosphere (N) in amber vials at –20°C. Use anhydrous DMSO or ethanol for dissolution to prevent hydrolysis of the methoxy group. Avoid prolonged exposure to light or moisture, which may degrade the amine moiety .
Q. How can regioselective functionalization of the pyridine ring be achieved in derivatives of this compound?
- Answer: Direct functionalization via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
